Manzamenone A
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Overview
Description
Manzamenone A is a natural product found in Plakortis with data available.
Scientific Research Applications
Antimicrobial Activity
Manzamenone A and its derivatives, such as manzamenone O, exhibit antimicrobial properties. Manzamenone O, isolated from the marine sponge Plakortis sp., has shown activity against bacteria like Micrococcus luteus and fungi such as Aspergillis niger and Trichophyton mentagrophytes (Tanaka et al., 2013).
Synthetic Applications
The synthesis of manzamenones, including this compound, has been explored due to their unique chemical structures. This includes studies on their potential biogenetic pathways and synthetic analogues (Al-Busafi et al., 2002).
Antioxidant Properties
Manzamenones, including a new derivative, have been identified to possess antioxidant properties, particularly in inhibiting copper-induced low-density lipoprotein oxidation (Cho et al., 2020).
Inhibition of T-Cell Protein Tyrosine Phosphatase
Manzamenones A, B, C, E, and F, isolated from marine sponge Plakortis sp., show inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP), which is significant for their potential in immune modulation (Wakuda et al., 2006).
Antimalarial Activity
Some derivatives of manzamenone, like manzamine A, have shown potential as antimalarial agents. They exhibit significant activity against malaria, with a notable cure rate in mice models (Peng et al., 2010).
Anticancer Activity
This compound has been identified to possess anticancer activity, particularly against human colorectal cancer cells. It works by reducing cell proliferation and inducing apoptotic cell death (Lin et al., 2018).
Effects on Bone Health
Research on Manzamine-A suggests it might have significant effects on bone health, potentially disrupting skeletal development and repair. It acts via modulation of the SIX1 gene expression, critical to craniofacial development (Hardy et al., 2022).
Properties
Molecular Formula |
C46H78O7 |
---|---|
Molecular Weight |
743.1 g/mol |
IUPAC Name |
(3aS,4R,7S,7aR)-1,6-dihexadecyl-2,7-bis(methoxycarbonyl)-3-oxo-3a,4,7,7a-tetrahydroindene-4-carboxylic acid |
InChI |
InChI=1S/C46H78O7/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-35-38(44(48)49)41-40(39(36)45(50)52-3)37(42(43(41)47)46(51)53-4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35,38-41H,5-34H2,1-4H3,(H,48,49)/t38-,39-,40+,41-/m1/s1 |
InChI Key |
PWDHXWGBBXDGQO-PRURZLHWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC1=C[C@H]([C@@H]2[C@H]([C@@H]1C(=O)OC)C(=C(C2=O)C(=O)OC)CCCCCCCCCCCCCCCC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC(C2C(C1C(=O)OC)C(=C(C2=O)C(=O)OC)CCCCCCCCCCCCCCCC)C(=O)O |
Synonyms |
manzamenone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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